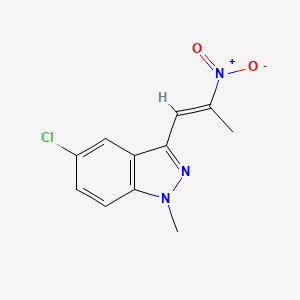
5-Chloro-1-methyl-3-(2-nitro-1-propen-1-yl)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1-methyl-3-(2-nitro-1-propen-1-yl)-1H-indazole is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methyl-3-(2-nitro-1-propen-1-yl)-1H-indazole typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of a nitro group to a precursor compound.
Alkylation: Addition of a methyl group.
Chlorination: Introduction of a chlorine atom.
Cyclization: Formation of the indazole ring structure.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.
Reduction: Reduction reactions could convert the nitro group to an amine group.
Substitution: Halogen substitution reactions might replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
5-Chloro-1-methyl-3-(2-nitro-1-propen-1-yl)-1H-indazole may have applications in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, indazole derivatives interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(2-nitro-1-propen-1-yl)-1H-indazole: Lacks the chlorine atom.
5-Chloro-1-methyl-1H-indazole: Lacks the nitro and propenyl groups.
3-(2-Nitro-1-propen-1-yl)-1H-indazole: Lacks the methyl and chlorine atoms.
Uniqueness
5-Chloro-1-methyl-3-(2-nitro-1-propen-1-yl)-1H-indazole is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not seen in other similar compounds.
Properties
Molecular Formula |
C11H10ClN3O2 |
|---|---|
Molecular Weight |
251.67 g/mol |
IUPAC Name |
5-chloro-1-methyl-3-[(E)-2-nitroprop-1-enyl]indazole |
InChI |
InChI=1S/C11H10ClN3O2/c1-7(15(16)17)5-10-9-6-8(12)3-4-11(9)14(2)13-10/h3-6H,1-2H3/b7-5+ |
InChI Key |
OBQZQHVVRSGZCO-FNORWQNLSA-N |
Isomeric SMILES |
C/C(=C\C1=NN(C2=C1C=C(C=C2)Cl)C)/[N+](=O)[O-] |
Canonical SMILES |
CC(=CC1=NN(C2=C1C=C(C=C2)Cl)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


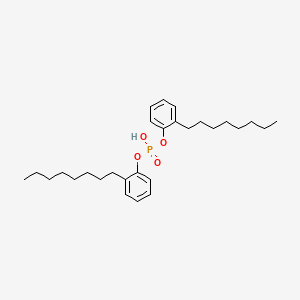
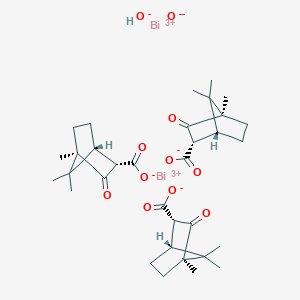
![[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl] acetate](/img/structure/B13746071.png)
![2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methylphenyl)-](/img/structure/B13746076.png)
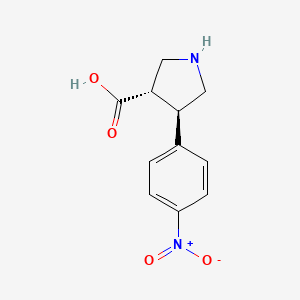
![butyl-[4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)-3-propoxyphenyl]azanium;dichloride](/img/structure/B13746082.png)
![3-[9-(2-Carboxyethyl)-20,21-bis(methoxycarbonyl)-15-(1-methoxyethyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid](/img/structure/B13746091.png)
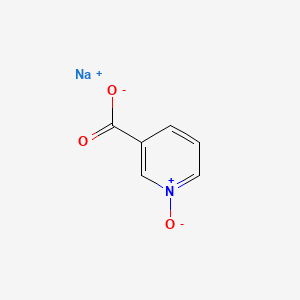

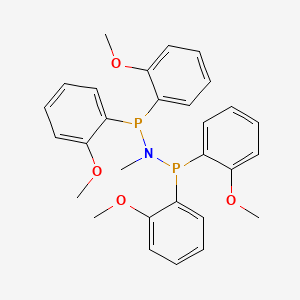

![{[(1S,3Z)-3-{2-[(1R,4E,7aR)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl]oxy}(tert-butyl)dimethylsilane](/img/structure/B13746110.png)
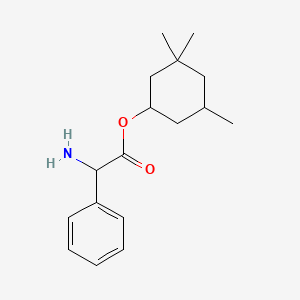
![2-[(2S)-7-iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid](/img/structure/B13746125.png)
